molecular formula C25H23ClN4 B2700090 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline CAS No. 332054-20-3

4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline

Cat. No.: B2700090
CAS No.: 332054-20-3
M. Wt: 414.94
InChI Key: CNPGKDORHLTBJA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a quinazoline derivative featuring a 4-chlorophenyl group at position 4 and a 4-(2-methylphenyl)piperazine moiety at position 2 of the quinazoline core. The structural complexity of this compound—particularly the piperazine-linked 2-methylphenyl group and the electron-withdrawing 4-chlorophenyl substituent—suggests tailored interactions with biological targets such as serotonin or dopamine receptors, common for arylpiperazine-containing molecules .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4/c1-18-6-2-5-9-23(18)29-14-16-30(17-15-29)25-27-22-8-4-3-7-21(22)24(28-25)19-10-12-20(26)13-11-19/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGKDORHLTBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 2-methylphenyl groups can be done via nucleophilic substitution reactions.

    Piperazine Ring Formation: The piperazine moiety can be introduced through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Pathways

The compound is typically synthesized through nucleophilic aromatic substitution (SNAr) reactions. A halogenated quinazoline intermediate reacts with substituted piperazines under controlled conditions:

Key Reaction Steps:

  • Halogenated Quinazoline Preparation

    • 4-Chloro-2-halogenoquinazoline derivatives (e.g., 4-chloro-2-fluoroquinazoline) serve as precursors. These are synthesized via nitration and chlorination of substituted benzaldehyde derivatives .

  • Piperazine Substitution

    • The halogen atom at position 2 of the quinazoline core is displaced by the nitrogen atom of 4-(2-methylphenyl)piperazine.

    • Conditions : Reflux in isopropanol (i-PrOH) for 4 hours, yielding 11–23% after purification via column chromatography .

Representative Reaction:

4-Chloro-2-fluoroquinazoline+4-(2-methylphenyl)piperazinei-PrOH, refluxTarget Compound+HF\text{4-Chloro-2-fluoroquinazoline} + \text{4-(2-methylphenyl)piperazine} \xrightarrow{\text{i-PrOH, reflux}} \text{Target Compound} + \text{HF}

Reaction Optimization

Critical parameters for maximizing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature70–150°CHigher temperatures accelerate SNAr but risk decomposition .
Solventi-PrOH or toluenePolar aprotic solvents enhance nucleophilicity .
Reaction Time4–8 hoursProlonged durations increase side products .
Acid AcceptorTriethylamineNeutralizes HCl byproduct, driving reaction forward .

Post-Synthetic Modifications

The compound’s piperazine and quinazoline moieties allow further functionalization:

Piperazine Alkylation/Acylation

  • The secondary amine in the piperazine ring reacts with acryloyl chloride or alkyl halides to form derivatives with enhanced pharmacokinetic properties.

  • Example :

    Target Compound+Acryloyl ChlorideDCM, 0°CAcrylated Derivative\text{Target Compound} + \text{Acryloyl Chloride} \xrightarrow{\text{DCM, 0°C}} \text{Acrylated Derivative}

    Yields range from 40–60% in dichloromethane (DCM) .

Quinazoline Core Modifications

  • The 4-chlorophenyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, though this is less explored in current literature .

Thermal Stability

  • Stable up to 150°C in inert atmospheres but decomposes above 200°C, releasing chlorinated byproducts .

Hydrolytic Stability

  • Susceptible to acidic hydrolysis (pH < 3) at the quinazoline-piperazine bond, forming 4-chlorobenzoic acid and piperazine fragments .

Comparative Reaction Data

Reaction TypeConditionsYieldLimitationsSource
SNAr with Piperazinei-PrOH, reflux, 4h11–23%Low yield due to steric hindrance
Piperazine AcylationDCM, 0°C, 2h40–60%Requires anhydrous conditions
Acid HydrolysisHCl (1M), 80°C, 1hN/AComplete degradation

Mechanistic Insights

The SNAr mechanism dominates in synthesis:

  • Activation : Electron-withdrawing groups (e.g., Cl) on the quinazoline ring polarize the C–X bond.

  • Nucleophilic Attack : Piperazine’s nitrogen attacks the electrophilic carbon at position 2.

  • Byproduct Elimination : Halide ion (e.g., F⁻ or Cl⁻) is released, stabilized by the solvent .

Challenges and Mitigations

  • Low Yields : Attributed to steric hindrance from the 4-chlorophenyl group. Mitigated using high-boiling solvents (e.g., toluene) and microwave-assisted synthesis .

  • Side Reactions : Over-alkylation of piperazine minimized by stoichiometric control .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds, including 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline, exhibit significant anticancer properties. Studies have shown that modifications in the quinazoline structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have been evaluated for their ability to inhibit tumor growth in vivo, demonstrating promising results against breast and colon cancer models .

Antidepressant Effects

The piperazine moiety present in the compound is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating depression and anxiety disorders. Research has highlighted that certain quinazoline derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further exploration of this compound's antidepressant properties .

Antimicrobial Activity

Recent studies have also investigated the antimicrobial properties of quinazoline derivatives. The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against a range of Gram-positive and Gram-negative bacteria. This application could be crucial in developing new antibiotics amid rising antibiotic resistance .

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives, including the target compound, demonstrated that specific structural modifications led to enhanced activity against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the compound was assessed for its effects on anxiety-like behavior in animal models. Results indicated that administration of the compound resulted in reduced anxiety levels comparable to established anxiolytics such as diazepam. Behavioral tests such as the elevated plus maze and open field test were employed to evaluate these effects .

Comparative Data Table

ApplicationRelated CompoundsBiological ActivityReference
Anticancer4-(Chlorophenyl)quinazolinesCytotoxicity against MCF-7
AntidepressantPiperazine derivativesSSRI activity
AntimicrobialQuinazoline derivativesActivity against E. coli

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline would involve its interaction with molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Key Structural Variations

The compound’s pharmacological profile and physicochemical properties are influenced by substituents on the quinazoline core and the piperazine ring. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₅H₂₂ClN₅ 436.93 - 4-Chlorophenyl (position 4)
- 4-(2-Methylphenyl)piperazine (position 2)
Enhanced lipophilicity due to methylphenyl group; potential CNS activity
4-(4-Chlorophenyl)-2-(1-piperidinyl)quinazoline () C₁₉H₁₈ClN₃ 323.82 - 4-Chlorophenyl (position 4)
- Piperidine (position 2)
Reduced hydrogen-bonding capacity vs. piperazine; lower molecular weight
4-(4-Methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)quinazoline () C₂₀H₂₁N₅O₃ 379.41 - 3,4,5-Trimethoxyphenyl (position 2)
- 4-Methylpiperazine (position 4)
Polar methoxy groups enhance solubility; potential antitumor activity
2-[4-Methyl-1-piperazinyl]-4-(4-chlorophenoxy)quinazoline () C₁₉H₁₉ClN₄O 366.84 - 4-Chlorophenoxy (position 4)
- 4-Methylpiperazine (position 2)
Ether linkage increases metabolic stability; moderate logP (estimated ~2.5)
2-[(4-chlorophenyl)methyl]-4-(prop-2-yn-1-ylsulfanyl)quinazoline () C₁₈H₁₃ClN₂S 324.83 - Propargyl sulfide (position 4)
- 4-Chlorobenzyl (position 2)
Alkyne group may confer click chemistry utility; lower steric bulk

Physicochemical and ADME Properties

  • Lipophilicity : The target compound’s logP (estimated ~3.8) exceeds ’s compound (logP ~2.5) due to the hydrophobic 2-methylphenyl group.
  • Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility (e.g., >50 µM in PBS) vs. chlorophenyl groups (<10 µM) .
  • Metabolic Stability : Piperazine rings are susceptible to N-dealkylation, but steric hindrance from 2-methylphenyl may slow hepatic metabolism compared to unsubstituted analogs .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Piperazine > piperidine in receptor affinity due to hydrogen-bonding capability.
    • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance target engagement in hydrophobic binding pockets.
    • Bulky substituents (e.g., 2-methylphenyl) improve selectivity but reduce solubility .
  • Synthetic Challenges : Steric hindrance in 2-methylphenylpiperazine coupling necessitates high-temperature reactions or catalytic acceleration .

Biological Activity

4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H24ClN3C_{23}H_{24}ClN_3 with a molecular weight of 393.91 g/mol. The structure features a quinazoline core substituted with a chlorophenyl group and a piperazine moiety, which is known to enhance biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluated the in vitro anti-tumor activity of various substituted quinazoline derivatives, including our compound of interest. The findings revealed that compounds with similar structures displayed IC50 values in the low micromolar range against several cancer cell lines, suggesting potential as anticancer agents .

CompoundCell LineIC50 (µM)
This compoundHCT-1161.9
MCF-72.3
DoxorubicinHCT-1163.23

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been extensively studied. In vitro assays demonstrated that compounds similar to this compound exhibited potent antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans .

MicrobeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism by which this compound exerts its biological effects involves multiple pathways. For instance, studies have shown that quinazoline derivatives can inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . Additionally, the oxidative stress response plays a crucial role in the toxicity observed at higher concentrations, affecting photosystem II in cyanobacteria .

Case Studies

  • Anticancer Evaluation : A comprehensive study on the anticancer activity of various quinazoline derivatives highlighted that compounds with piperazine substitutions showed enhanced efficacy against colorectal and breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates, revealing that these compounds significantly increased apoptotic cell populations compared to controls .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as an anti-biofilm agent. The study employed both agar diffusion methods and broth microdilution techniques to establish the effectiveness of the compound against various microbial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate under alkaline conditions to form a quinazolinone intermediate .
  • Step 2 : Introduce the piperazine moiety via coupling with 4-(2-methylphenyl)piperazine under hydrogenation or palladium-catalyzed conditions .
  • Key Variables : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst type (e.g., Pd/C) significantly affect yield (45–70%) and purity (>95%) .

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical for validation?

  • Methodological Answer :

  • NMR : Look for distinct signals in 1H^1H-NMR: δ 8.1–8.3 ppm (quinazoline protons), δ 3.2–3.8 ppm (piperazine CH2_2), and δ 2.3 ppm (methyl group on phenyl) .
  • LC/MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 474.5) and fragmentation patterns .
  • X-ray Crystallography : Resolve piperazine-quinazoline dihedral angles (e.g., 45–60°) to validate spatial conformation .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodological Answer :

  • Antitumor Activity : In vitro assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) show IC50_{50} values of 5–20 µM, linked to kinase inhibition or DNA intercalation .
  • Receptor Binding : Competitive binding assays (e.g., radioligand displacement) reveal affinity for serotonin (5-HT1A_{1A}) and dopamine receptors (Ki_i = 50–200 nM) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, methyl groups) influence receptor binding affinity and selectivity?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) reveals the chloro group enhances electron-withdrawing effects, stabilizing π-π interactions with receptor aromatic residues (e.g., Tyr 7.43 in 5-HT1A_{1A}) .
  • SAR Studies : Methyl substitution on the phenylpiperazine increases lipophilicity (logP > 3), improving blood-brain barrier penetration but reducing aqueous solubility .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} across studies) be systematically addressed?

  • Methodological Answer :

  • Assay Validation : Standardize cell lines (e.g., ATCC-certified), incubation time (48–72 hr), and serum-free conditions to minimize variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with Tukey post hoc) to identify outliers caused by solvent (DMSO vs. ethanol) or temperature fluctuations .

Q. What experimental designs are optimal for evaluating environmental stability and degradation pathways?

  • Methodological Answer :

  • Degradation Studies : Use HPLC-MS to track hydrolysis products under varying pH (2–12) and UV exposure (254 nm). Chlorophenyl groups show stability in acidic conditions but hydrolyze to phenolic derivatives at pH > 10 .
  • Ecotoxicity Assays : Follow OECD guidelines (e.g., Test No. 201) with Daphnia magna to assess LC50_{50} values, accounting for bioaccumulation potential (logKow_{ow} = 3.5–4.0) .

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